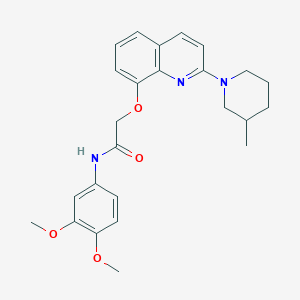

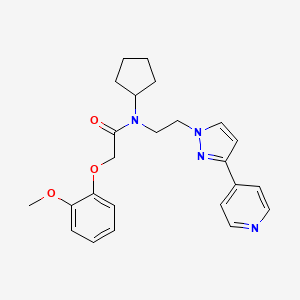

![molecular formula C21H26N2O2S B3013337 2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 693235-89-1](/img/structure/B3013337.png)

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide , often referred to as OTNE , is a synthetic ketone fragrance. It goes by various commercial trade names, including Iso E Super , Iso Gamma Super , Anthamber , and Amber Fleur . OTNE is commonly used as a fragrance ingredient in perfumes, laundry products, and cosmetics. Its odor profile is woody, slightly ambergris, and reminiscent of clean human skin. Notably, this fragrance has long-lasting effects on both skin and fabric .

Synthesis Analysis

OTNE is produced through a Diels–Alder reaction . Specifically, myrcene reacts with 3-methyl-3-penten-2-one in the presence of aluminum chloride to form a monocyclic intermediate. This intermediate then cyclizes with 85% phosphoric acid , resulting in the formation of OTNE. The acetyl group is positioned at the 2nd carbon of the resulting cyclohexene adduct, distinguishing OTNE from other fragrances based on tetramethylacetyloctaline .

Molecular Structure Analysis

The molecular formula of OTNE is C16H26O , with a molar mass of 234.38 g/mol . Its chemical structure consists of an octahydro-2,3,8,8-tetramethyl-2-naphthyl group attached to an ethanone moiety. The compound appears as a colorless to pale yellow liquid with a woody odor .

Chemical Reactions Analysis

OTNE serves as a fragrance component, providing sandalwood-like and cedarwood-like scents. It is commonly found in perfumes, soaps, shampoos, detergents, fabric fresheners, antiperspirants, deodorants, and air fresheners. Additionally, it is used as a tobacco flavoring and as a precursor for delivering organoleptic and antimicrobial compounds .

Physical And Chemical Properties Analysis

Scientific Research Applications

Photodynamic Therapy Application

- A study highlights the use of a zinc phthalocyanine substituted with a benzenesulfonamide derivative, demonstrating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. The compound shows good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

- Benzenesulfonamide moieties have been incorporated into pyrazoline and pyrazole derivatives, which have been tested for their antimicrobial activities against various bacteria and fungi (Hassan, 2013).

- A synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds featuring benzenesulfonamide was performed, showcasing antimicrobial efficacy against diverse bacterial and fungal strains (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Activity

- Research on benzenesulfonamide derivatives revealed their potential as anticancer agents, particularly against human colorectal carcinoma and cervix carcinoma cell lines. In silico ADMET studies were used to examine their pharmacokinetic properties (Karakuş et al., 2018).

- Novel benzenesulfonamides showed significant cytotoxic activity against colon, breast, and cervical cancer cell lines, with some compounds exhibiting subnanomolar range potency (Tomorowicz et al., 2020).

Anti-inflammatory and Antimicrobial Agents

- Pyrazolyl benzenesulfonamide derivatives demonstrated anti-inflammatory activity and selective inhibitory activity towards COX-2 enzyme. They also exhibited antimicrobial properties against various bacteria and yeast-like fungi (Bekhit et al., 2008).

UV Protection and Antimicrobial Application

- The use of azodyes containing benzenesulfonamide moieties for UV protection and antimicrobial properties on cotton fabrics has been explored, demonstrating their effectiveness in improving fabric properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S/c1-13-12-14(2)16(4)21(15(13)3)26(24,25)22-11-10-18-17(5)23-20-9-7-6-8-19(18)20/h6-9,12,22-23H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYACBXGSDPDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

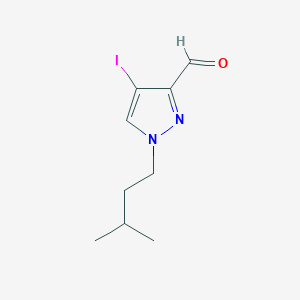

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B3013255.png)

![1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3013260.png)

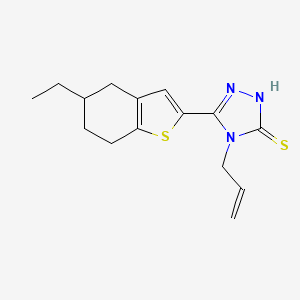

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B3013261.png)

![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)

![6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3013268.png)

![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3013275.png)

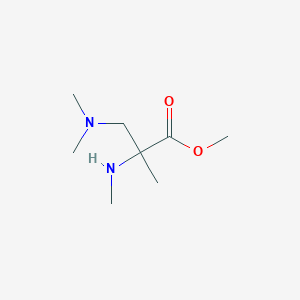

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)